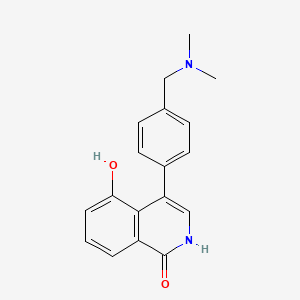

4-(4-((dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one

Descripción general

Descripción

4-(4-((dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a dimethylamino group, a phenyl ring, and a hydroxyisoquinolinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. For instance, the synthesis might involve:

Formation of the Dimethylaminomethyl Phenyl Intermediate: This step involves the reaction of a phenyl compound with dimethylamine under controlled conditions.

Cyclization to Form Isoquinolinone: The intermediate is then subjected to cyclization reactions, often using catalysts and specific temperature conditions to form the isoquinolinone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-((dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydroquinones or other reduced derivatives. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives with different properties.

Aplicaciones Científicas De Investigación

4-(4-((dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

Medicine: Its potential therapeutic properties are explored for developing new drugs and treatments.

Industry: The compound is used in the development of new materials, catalysts, and other industrial applications.

Mecanismo De Acción

The mechanism of action of 4-(4-((dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the hydroxyisoquinolinone moiety may participate in redox reactions and other biochemical processes. These interactions can modulate cellular functions, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

4-(dimethylamino)benzophenone: This compound shares the dimethylamino group and phenyl ring but lacks the isoquinolinone structure.

4-dimethylaminopyridine: Another compound with a dimethylamino group, commonly used as a catalyst in organic synthesis.

4-(dimethylamino)benzaldehyde: Similar in structure but with an aldehyde group instead of the isoquinolinone moiety.

Uniqueness

4-(4-((dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Actividad Biológica

4-(4-((dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one, also known as compound CID 9839073, is a complex organic molecule that has garnered attention for its potential biological activities. This compound integrates a dimethylamino group, a phenyl ring, and a hydroxyisoquinolinone moiety, positioning it as a candidate for various pharmacological applications. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O2. Its structural features include:

- Dimethylamino Group : Enhances solubility and may influence receptor interactions.

- Phenyl Ring : Contributes to hydrophobic interactions with biological targets.

- Hydroxyisoquinolinone Moiety : Potentially involved in redox reactions and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 290.35 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| InChI Key | NCBXZVLOVKDCMW-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The dimethylamino group can interact with various receptors, while the hydroxyisoquinolinone moiety may participate in redox reactions that modulate cellular functions.

Key Mechanisms Include:

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing pathways related to cell proliferation and apoptosis.

- Redox Activity : The hydroxy group can participate in electron transfer processes, potentially affecting oxidative stress responses in cells.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

-

Antitumor Activity :

- In vitro studies demonstrated that derivatives of this compound exhibit potent inhibitory effects on various cancer cell lines, including those associated with myelodysplastic syndromes. A specific derivative was shown to induce G1 cell cycle arrest and apoptosis in SKM-1 cells .

- In vivo studies using xenograft models revealed significant antitumor efficacy, particularly in models with an intact immune system .

-

Neurological Applications :

- Research indicates potential neuroprotective effects due to its ability to modulate neurotransmitter systems. This could make the compound a candidate for further exploration in neurodegenerative diseases.

-

Antimicrobial Properties :

- Preliminary data suggest antimicrobial activity against certain bacterial strains, warranting further investigation into its use as an antibiotic agent.

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic route of 4-(4-((dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one?

The synthesis requires careful control of reaction parameters such as temperature (often 60–80°C), solvent choice (e.g., dichloromethane or ethanol), and catalyst selection (e.g., Pd-based catalysts for coupling reactions). Stepwise functionalization of the isoquinolinone core, followed by introduction of the dimethylaminomethylphenyl group, is critical. Purification via column chromatography or recrystallization ensures high yields (>75%) and purity (>95%) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms regiochemistry and substitution patterns, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like the hydroxyisoquinolinone moiety. X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Q. How can researchers assess the compound’s stability under experimental conditions?

Stability studies should evaluate degradation in solvents (e.g., DMSO, aqueous buffers) at varying pH (4–9) and temperatures (4–37°C). High-Performance Liquid Chromatography (HPLC) monitors purity over time, while mass spectrometry detects oxidative or hydrolytic byproducts, particularly at the hydroxy group .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT or apoptosis markers) are standard. Dose-response curves (0.1–100 µM) identify IC₅₀ values. Fluorescence polarization assays quantify binding affinity to receptors like G-protein-coupled receptors (GPCRs) .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

Regioselective functionalization of the isoquinolinone core may require protecting-group strategies (e.g., silylation of the hydroxy group) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl group introduction). Computational modeling (DFT) predicts reactive sites to guide experimental design .

Q. What methodologies resolve contradictions in reported bioactivity data for isoquinolinone derivatives?

Meta-analyses of structure-activity relationship (SAR) studies can identify confounding factors (e.g., substituent electronic effects). Orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays for functional activity) disentangle target-specific effects from off-target interactions .

Q. How can advanced spectroscopic techniques elucidate the compound’s interaction with biological targets?

Surface Plasmon Resonance (SPR) quantifies binding kinetics (kₐ, k𝒹) in real-time. Cryo-Electron Microscopy (cryo-EM) visualizes compound-target complexes at near-atomic resolution. Solid-state NMR captures conformational changes in membrane-bound targets like ion channels .

Q. What strategies mitigate oxidative degradation of the hydroxyisoquinolinone moiety?

Stabilization methods include derivatization (e.g., prodrugs with acetylated hydroxy groups) or formulation with antioxidants (e.g., ascorbic acid). Accelerated stability studies under forced oxidative conditions (H₂O₂, UV light) identify degradation pathways for mitigation .

Q. How can computational tools enhance SAR studies for this compound?

Molecular docking (AutoDock Vina) predicts binding poses in target active sites. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent properties (logP, polar surface area) with activity. Machine learning algorithms prioritize novel derivatives for synthesis .

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

CRISPR-Cas9 knockout of putative targets confirms on-target effects. Pharmacodynamic studies in transgenic animal models (e.g., xenografts) correlate target modulation with efficacy. Isotope-labeled analogs (¹⁴C or ³H) track biodistribution and metabolism in vivo .

Propiedades

IUPAC Name |

4-[4-[(dimethylamino)methyl]phenyl]-5-hydroxy-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-20(2)11-12-6-8-13(9-7-12)15-10-19-18(22)14-4-3-5-16(21)17(14)15/h3-10,21H,11H2,1-2H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBXZVLOVKDCMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)C2=CNC(=O)C3=C2C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431661 | |

| Record name | 1,2-Dihydro-4-[4-(dimethylaminomethyl)phenyl]-5-hydroxy-1-oxoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651029-09-3 | |

| Record name | 1,2-Dihydro-4-[4-(dimethylaminomethyl)phenyl]-5-hydroxy-1-oxoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.